4-(2-Ethoxyethoxy)-2-nitroaniline
Description
4-(2-Ethoxyethoxy)-2-nitroaniline is a nitroaniline derivative characterized by a 2-ethoxyethoxy substituent at the para position of the aromatic ring. This compound belongs to the class of aromatic amines, where the nitro (-NO₂) group at the ortho position and the ethoxyethoxy (-OCH₂CH₂OCH₂CH₃) group at the para position influence its electronic and steric properties. Such derivatives are often intermediates in organic synthesis, particularly in the preparation of dyes, pharmaceuticals, and advanced materials.
Properties
CAS No. |
54029-62-8 |
|---|---|
Molecular Formula |
C10H14N2O4 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
4-(2-ethoxyethoxy)-2-nitroaniline |
InChI |
InChI=1S/C10H14N2O4/c1-2-15-5-6-16-8-3-4-9(11)10(7-8)12(13)14/h3-4,7H,2,5-6,11H2,1H3 |
InChI Key |
ATYQRPFZFUIJDU-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC1=CC(=C(C=C1)N)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The ethoxyethoxy group (-OCH₂CH₂OCH₂CH₃) is electron-donating, enhancing solubility in polar solvents compared to electron-withdrawing groups like -Cl or -CF₂H.
- Thermal Stability : Difluoromethoxy derivatives exhibit higher stability due to fluorine’s electronegativity , whereas methoxy analogs are studied for NLO applications due to π-conjugation .
Spectroscopic and Nonlinear Optical Properties
Q & A
Q. What are the common synthetic routes for preparing 4-(2-Ethoxyethoxy)-2-nitroaniline?
The synthesis typically involves nucleophilic substitution and nitration steps. For example, substituted 2-nitroaniline derivatives can be synthesized by iodination of precursor anilines (e.g., 5-chloro-2-nitroaniline) using reagents like N-iodosuccinimide (NIS), followed by alkoxylation with ethoxyethoxy groups . A modified approach involves adjusting reaction pH to 6 during workup to precipitate intermediates, followed by solvent extraction (e.g., 1,2-dichloroethane) and purification via vacuum distillation . Key parameters include temperature control (e.g., ice-water quenching) and catalyst selection to optimize yield and purity.
Q. How can spectroscopic techniques characterize this compound?
- NMR : Proton and carbon NMR identify substituent positions and confirm ethoxyethoxy group integration. For example, methoxy protons in similar compounds resonate at δ 3.8–4.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₀H₁₄N₂O₄: calculated 226.0954, observed 226.0952) .
- FTIR : Nitro (-NO₂) stretching vibrations appear near 1520 cm⁻¹, while ether (C-O-C) bands occur at 1100–1250 cm⁻¹ .
Q. What analytical methods are suitable for quantifying this compound in mixtures?
Reverse-phase HPLC with UV detection (λ = 254 nm) is effective. For trace analysis, electrochemical sensors using Ce-doped SnO₂ nanosheets on Nafion-modified electrodes achieve detection limits as low as 6.3 nM via linear regression (Iₚ = 0.0709[2-nitroaniline] + 0.1385, R² = 0.993) .
Advanced Research Questions
Q. How do catalytic systems influence the reduction of this compound to its amine derivative?
Catalytic hydrogenation or borohydride-based reduction requires careful catalyst selection. Silica-supported Au nanoparticles efficiently reduce nitro groups in aqueous media, but ethoxyethoxy substituents may sterically hinder activity. Alternative systems like Pd/C or Pt nanoparticles in ethanol/water mixtures (1:1 v/v) at 50°C under H₂ (1 atm) can achieve >90% conversion . Kinetic studies should monitor byproducts (e.g., hydroxylamines) via TLC or GC-MS.
Q. What computational methods predict the electronic properties of this compound?
Density functional theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) calculate Mulliken charges, frontier molecular orbitals (FMOs), and hyperpolarizability. The ethoxyethoxy group increases electron density on the aromatic ring, reducing nitro group reactivity. HOMO-LUMO gaps (~4.5 eV) correlate with fluorescence quenching observed in nitroaniline derivatives .
Q. How does substituent positioning affect the compound’s fluorescence and sensing applications?
The ethoxyethoxy group at the 4-position introduces steric bulk, reducing intermolecular π-π stacking and enhancing fluorescence quantum yield compared to ortho-substituted analogs. For picric acid detection, fluorescence quenching efficiency (Stern-Volmer constant, Kₛᵥ) can be optimized by tuning the substituent’s electron-donating capacity .
Q. What environmental remediation strategies are effective for this compound contamination?
Advanced oxidation processes (AOPs) like Fenton’s reagent (Fe²⁺/H₂O₂) degrade nitro groups into less toxic amines. Photocatalytic degradation using TiO₂ under UV light (λ = 365 nm) achieves 85% degradation in 120 minutes, monitored via HPLC . Bioremediation with Pseudomonas spp. expressing nitroreductases is also feasible but requires pH optimization (6.5–7.5) .
Q. What contradictions exist in reported catalytic reduction data for nitroaniline derivatives?
Conflicting reports on Au vs. Pd catalyst efficiency arise from solvent polarity effects. Au nanoparticles outperform Pd in aqueous media due to better dispersion, but Pd excels in organic solvents (e.g., DMF) where ethoxyethoxy groups are more soluble . Researchers must reconcile these by testing under identical conditions and characterizing catalyst surface area (BET analysis).
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
